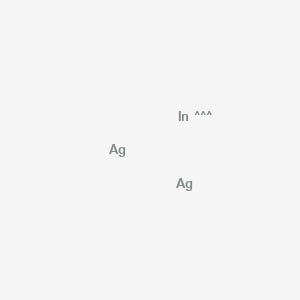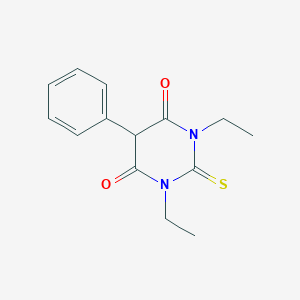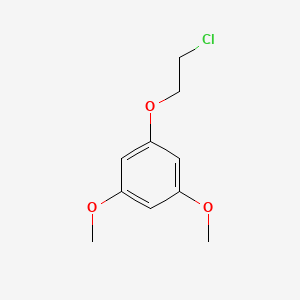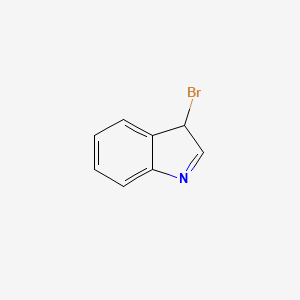
3-Bromo-3H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3H-indole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is present in various bioactive compounds, including neurotransmitters, plant hormones, and alkaloids. The bromine substitution at the third position of the indole ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromo-3H-indole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The bromination process is carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-3H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted indoles with various functional groups.
- Oxidized or reduced indole derivatives.
- Coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
3-Bromo-3H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indoles.
Medicine: Research into its potential as an anticancer, antiviral, or antimicrobial agent is ongoing.
Industry: It is utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-3H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can enhance binding affinity or alter the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
Comparación Con Compuestos Similares
3-Chloro-3H-indole: Similar in structure but with a chlorine atom instead of bromine.
3-Iodo-3H-indole: Contains an iodine atom, making it more reactive due to the larger atomic size.
Indole-3-carboxaldehyde: Lacks the halogen substitution but has an aldehyde group at the third position.
Uniqueness: 3-Bromo-3H-indole’s bromine substitution provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its unique properties allow for selective reactions that are not as easily achieved with other halogenated indoles.
Propiedades
Número CAS |
53687-81-3 |
|---|---|
Fórmula molecular |
C8H6BrN |
Peso molecular |
196.04 g/mol |
Nombre IUPAC |
3-bromo-3H-indole |
InChI |
InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,7H |
Clave InChI |
XMHHHSJEKCUNMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




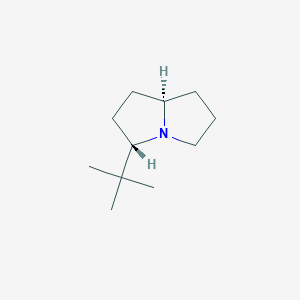
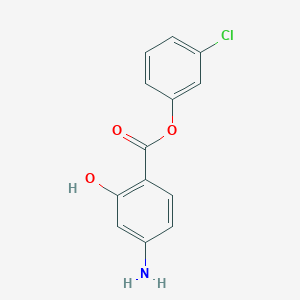


![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
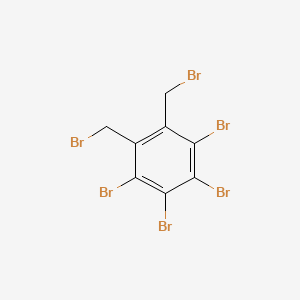
![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)
